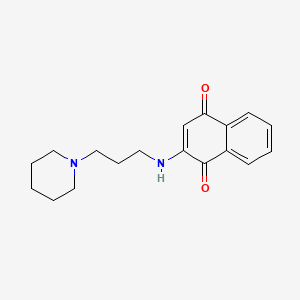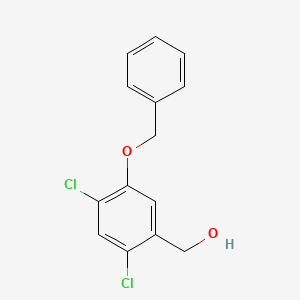
1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- is a synthetic organic compound derived from 1,4-naphthoquinone This compound is characterized by the presence of a piperidinopropylamino group attached to the naphthoquinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- typically involves the reaction of 1,4-naphthoquinone with 3-piperidinopropylamine. One common method is the t-BuOK-mediated oxidative coupling amination, which occurs at room temperature and provides good yields under mild conditions . This reaction is transition-metal-free and shows good functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- undergoes various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinone core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinone derivatives, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Industry: Utilized in the development of dyes and pigments due to its quinone structure.
Wirkmechanismus
The mechanism of action of 1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound can also interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lawsone: A natural hydroxy derivative of 1,4-naphthoquinone used as a dye.
Juglone: Another natural derivative with antimicrobial properties.
Menadione: A synthetic vitamin K3 with coagulant properties.
Uniqueness
1,4-Naphthoquinone, 2-(3-piperidinopropyl)amino- is unique due to its specific piperidinopropylamino group, which imparts distinct biological activities and chemical properties compared to other naphthoquinone derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
38528-39-1 |
|---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-(3-piperidin-1-ylpropylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C18H22N2O2/c21-17-13-16(18(22)15-8-3-2-7-14(15)17)19-9-6-12-20-10-4-1-5-11-20/h2-3,7-8,13,19H,1,4-6,9-12H2 |
InChI-Schlüssel |
RDAZHLFQAKFZIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCNC2=CC(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)

![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)


![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)





